molecular formula C7H7ClFN B1410654 2-Fluoro-5-vinylpyridine hydrochloride CAS No. 1951439-29-4

2-Fluoro-5-vinylpyridine hydrochloride

Cat. No.: B1410654
CAS No.: 1951439-29-4
M. Wt: 159.59 g/mol
InChI Key: GJRPPBYKUNGHKF-UHFFFAOYSA-N
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Description

2-Fluoro-5-vinylpyridine hydrochloride is a fluorinated pyridine derivative. The presence of both a fluorine atom and a vinyl group on the pyridine ring imparts unique chemical properties to this compound. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-vinylpyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by the addition of hydrochloric acid . This reaction sequence enables the formation of the desired fluorinated pyridine compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-vinylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted pyridine derivatives.

    Addition Reactions: Products include addition compounds with various functional groups.

    Polymerization: Products include poly(vinylpyridine) polymers.

Scientific Research Applications

2-Fluoro-5-vinylpyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-vinylpyridine hydrochloride involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and stability. The vinyl group allows for polymerization and addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 5-Fluoropyridine
  • 2-Vinylpyridine
  • 5-Vinylpyridine

Uniqueness

2-Fluoro-5-vinylpyridine hydrochloride is unique due to the simultaneous presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other fluorinated or vinyl-substituted pyridines .

Properties

IUPAC Name

5-ethenyl-2-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRPPBYKUNGHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-29-4
Record name Pyridine, 5-ethenyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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